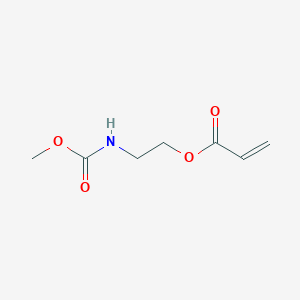
2-((Methoxycarbonyl)amino)ethyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxycarbonylamino)ethyl prop-2-enoate is a chemical compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields due to their unique properties such as flexibility, toughness, and transparency .
準備方法
The synthesis of 2-(Methoxycarbonylamino)ethyl prop-2-enoate typically involves the esterification of acrylic acid with an appropriate alcohol in the presence of a catalyst. Industrial production methods often utilize ion exchange resins or sulfuric acid as catalysts to facilitate the esterification reaction. The crude ester obtained is then purified through processes such as derecombination, extraction, and rectification .
化学反応の分析
2-(Methoxycarbonylamino)ethyl prop-2-enoate undergoes various chemical reactions, including:
科学的研究の応用
2-(Methoxycarbonylamino)ethyl prop-2-enoate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-(Methoxycarbonylamino)ethyl prop-2-enoate involves its ability to undergo polymerization, forming long chains of polymers. These polymers exhibit unique properties such as flexibility, toughness, and resistance to environmental factors, making them suitable for various applications. The molecular targets and pathways involved in its action are primarily related to its interaction with other monomers and the formation of polymeric structures .
類似化合物との比較
2-(Methoxycarbonylamino)ethyl prop-2-enoate can be compared with other acrylates such as:
2-Ethyl hexyl acrylate: Known for its super-absorbency and flexibility, commonly used in the production of adhesives and coatings.
Methyl methacrylate: Widely used in the production of acrylic glass and other transparent materials due to its excellent optical properties.
Butyl acrylate: Utilized in the production of paints and coatings due to its good weatherability and resistance to environmental factors.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of acrylates in various fields.
特性
CAS番号 |
161928-18-3 |
|---|---|
分子式 |
C7H11NO4 |
分子量 |
173.17 g/mol |
IUPAC名 |
2-(methoxycarbonylamino)ethyl prop-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-3-6(9)12-5-4-8-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,10) |
InChIキー |
GYAHZPHTBHATHC-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCOC(=O)C=C |
正規SMILES |
COC(=O)NCCOC(=O)C=C |
同義語 |
2-Propenoic acid, 2-[(methoxycarbonyl)amino]ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















